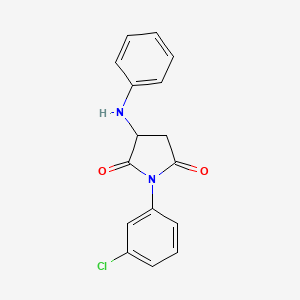

3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c17-11-5-4-8-13(9-11)19-15(20)10-14(16(19)21)18-12-6-2-1-3-7-12/h1-9,14,18H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGKWWSGLJRGGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Mechanistic Insights for 3 Anilino 1 3 Chlorophenyl Pyrrolidine 2,5 Dione

Retrosynthetic Analysis of 3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary retrosynthetic pathways can be envisioned.

Pathway A involves the disconnection of the two C-N bonds of the succinimide (B58015) ring. The first disconnection is at the N1-aryl bond, leading to 3-anilinopyrrolidine-2,5-dione and 3-chlorophenylboronic acid (for a coupling reaction) or 3-chloroaniline (B41212). A more fundamental disconnection of the succinimide ring itself suggests a condensation reaction between 2-anilinosuccinic acid and 3-chloroaniline. The 2-anilinosuccinic acid can be further disconnected to aniline (B41778) and a suitable four-carbon electrophile like bromosuccinic acid or maleic acid.

Pathway B offers a more convergent approach. The initial disconnection targets the C3-N bond of the anilino group, which can be formed via a conjugate addition. This reveals aniline and an electrophilic precursor, 1-(3-chlorophenyl)maleimide. This intermediate is a key building block, as maleimides are excellent Michael acceptors. The 1-(3-chlorophenyl)maleimide can be readily disconnected at its N-aryl bond, leading back to maleic anhydride (B1165640) and 3-chloroaniline, both of which are common starting materials. This pathway is often preferred due to the reliability of both the maleimide (B117702) formation and the subsequent Michael addition reaction.

Figure 1: Retrosynthetic analysis of this compound, illustrating two potential synthetic routes (Pathway A and Pathway B).

Figure 1: Retrosynthetic analysis of this compound, illustrating two potential synthetic routes (Pathway A and Pathway B).Reaction Pathways and Synthetic Methodologies for the Pyrrolidine-2,5-dione Scaffold

The synthesis of the target compound can be approached using several methodologies, primarily revolving around the strategic formation of the succinimide ring and the introduction of its substituents. The pathway involving the Michael addition to a pre-formed maleimide is particularly efficient.

The formation of the pyrrolidine-2,5-dione (succinimide) ring is a critical step in the synthesis. This is typically achieved through a cyclization-dehydration reaction. nih.gov

Route via Succinamic Acid: In a common method, a primary amine is reacted with a succinic anhydride derivative to form an intermediate succinamic acid (an amic acid). researchgate.netresearchgate.net This intermediate is then cyclized, usually by heating in the presence of a dehydrating agent such as acetic anhydride with a catalyst like sodium acetate (B1210297), to yield the final succinimide ring. tandfonline.com For the target molecule, following Pathway A, this would involve the intramolecular cyclization of N-(3-chlorophenyl)-2-anilinosuccinamic acid, which itself would be formed from 2-anilinosuccinic acid and 3-chloroaniline.

Direct Thermal Condensation: In some cases, direct heating of a succinic acid derivative with a primary amine at high temperatures can lead to the formation of the succinimide without the isolation of the amic acid intermediate. orgsyn.org A catalyst-free approach involving heating succinic acid and primary amines in water has also been reported as an environmentally benign method. researchgate.netresearchgate.net

The choice of method depends on the stability of the substituents to the reaction conditions. For complex molecules, the two-step process involving the formation and subsequent cyclization of the amic acid often provides better control and higher yields. iosrjournals.org

The introduction of the substituent at the C3 position is a key transformation. While starting with a pre-substituted succinic acid is possible, a highly effective and widely used method for introducing amine nucleophiles at the 3-position is the aza-Michael addition. iosrjournals.org

This reaction involves the conjugate addition of an amine to the electron-deficient double bond of a maleimide. organic-chemistry.org For the synthesis of this compound, this translates to the reaction of aniline with 1-(3-chlorophenyl)maleimide. This reaction is typically performed in a suitable solvent and may be catalyzed by a base or a Lewis acid to activate the maleimide acceptor or enhance the nucleophilicity of the aniline. The reaction is generally high-yielding and proceeds under mild conditions, making it an attractive step for late-stage functionalization. researchgate.net

| Parameter | Typical Conditions for Aza-Michael Addition |

| Nucleophile | Aniline |

| Substrate | 1-(3-chlorophenyl)maleimide |

| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) (MeCN) |

| Catalyst | Often proceeds without a catalyst; can be accelerated by mild bases (e.g., Triethylamine) or Lewis acids. |

| Temperature | Room temperature to moderate heating (e.g., 40-60 °C) |

| Reaction Time | 2 - 24 hours |

Interactive Table 1: General conditions for the aza-Michael addition of aniline to an N-aryl maleimide.

The 1-(3-chlorophenyl) group is incorporated by forming the succinimide with 3-chloroaniline. When following the preferred Michael addition route (Pathway B), this involves the synthesis of the intermediate 1-(3-chlorophenyl)maleimide. This is a standard two-step, one-pot procedure. researchgate.netorgsyn.org

Amic Acid Formation: Maleic anhydride is reacted with 3-chloroaniline in a non-polar solvent like diethyl ether or dichloromethane at room temperature. The amine nitrogen attacks one of the carbonyl carbons of the anhydride, leading to ring-opening and the formation of N-(3-chlorophenyl)maleanilic acid. This intermediate often precipitates from the reaction mixture and can be isolated in high yield. orgsyn.org

Cyclization/Dehydration: The isolated maleanilic acid is then heated with a dehydrating agent, most commonly acetic anhydride, and a catalytic amount of a base like sodium acetate. tandfonline.comtandfonline.com This promotes an intramolecular nucleophilic acyl substitution, eliminating a molecule of water to form the stable five-membered maleimide ring. The product, 1-(3-chlorophenyl)maleimide, can then be purified and used in the subsequent Michael addition step.

Purification of the final product and key intermediates is crucial for obtaining materials of high purity. Standard chromatographic and crystallization techniques are generally effective for this class of compounds.

Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purifying substituted succinimides. nih.gov The choice of eluent is critical for achieving good separation. A gradient of non-polar to polar solvents, such as hexane/ethyl acetate or dichloromethane/hexane, is typically employed. researchgate.netorgsyn.org The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product. Thin-layer chromatography (TLC) is used to monitor the reaction progress and identify the fractions containing the product.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility, and then the solution is allowed to cool slowly. The product crystallizes out, leaving impurities behind in the solvent (mother liquor). orgsyn.org For N-aryl succinimides, common recrystallization solvents include ethanol, cyclohexane, or mixtures of polar and non-polar solvents. tandfonline.comorgsyn.org

Filtration through Silica Plug: For removing highly polar byproducts, such as succinimide formed from excess reagents, a rapid filtration through a short plug of silica gel can be an effective and quick purification step prior to more rigorous methods like column chromatography or recrystallization. orgsyn.org

| Technique | Application | Typical Solvents/Mobile Phases |

| Column Chromatography | Isolation of final product from reaction mixture | Hexane/Ethyl Acetate, Dichloromethane/Hexane |

| Recrystallization | Final purification of solid product | Ethanol, Cyclohexane, Methanol |

| Filtration | Rapid removal of polar byproducts | Dichloromethane, Ethyl Acetate |

Interactive Table 2: Common purification techniques for substituted pyrrolidine-2,5-diones.

Mechanistic Investigations of Key Synthetic Steps for this compound

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting potential side products.

Mechanism of N-Aryl Succinimide Formation: The formation of the succinimide ring from a succinamic acid intermediate is a classic example of an intramolecular nucleophilic acyl substitution. The reaction is typically acid or base-catalyzed, but thermal conditions are also common. In the presence of acetic anhydride and sodium acetate, the mechanism proceeds as follows:

The carboxylic acid of the N-(3-chlorophenyl)maleanilic acid is activated by acetic anhydride, forming a mixed anhydride.

The lone pair of electrons on the amide nitrogen acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.

A tetrahedral intermediate is formed.

The intermediate collapses, eliminating acetate as a leaving group and forming the protonated succinimide ring.

Deprotonation yields the final, stable N-(3-chlorophenyl)maleimide.

Figure 2: Plausible mechanism for the cyclization of an N-arylmaleanilic acid to an N-arylmaleimide using acetic anhydride and sodium acetate.

Figure 2: Plausible mechanism for the cyclization of an N-arylmaleanilic acid to an N-arylmaleimide using acetic anhydride and sodium acetate.Mechanism of Aza-Michael Addition: The addition of aniline to 1-(3-chlorophenyl)maleimide is a conjugate addition reaction. organic-chemistry.org The maleimide double bond is polarized by the two adjacent electron-withdrawing carbonyl groups, making the β-carbon electrophilic.

The nucleophilic nitrogen atom of aniline attacks the β-carbon of the maleimide double bond.

This concerted attack breaks the C=C π-bond, with the electrons moving to the α-carbon, forming a resonance-stabilized enolate intermediate.

The enolate intermediate is protonated, typically by abstracting a proton from the newly formed ammonium (B1175870) ion or from a solvent molecule.

This proton transfer step restores the carbonyl group and yields the neutral this compound product.

Figure 3: Mechanism of the aza-Michael addition of aniline to 1-(3-chlorophenyl)maleimide.

Figure 3: Mechanism of the aza-Michael addition of aniline to 1-(3-chlorophenyl)maleimide.Proposed Reaction Mechanisms

The synthesis of N-substituted succinimides, such as this compound, is commonly achieved through the condensation of a succinic acid derivative with a primary amine. A plausible and direct method for the target compound involves the reaction between 2-anilinosuccinic acid and 3-chloroaniline.

The proposed mechanism for this reaction, particularly when conducted in hot water or under thermal conditions, proceeds through two main steps without necessarily forming a succinic anhydride intermediate researchgate.net.

Amide Formation: The synthesis initiates with a nucleophilic attack by the amino group of 3-chloroaniline on one of the carboxylic acid carbonyls of 2-anilinosuccinic acid. This step forms an intermediate amic acid (an amide with a carboxylic acid group). This is a standard nucleophilic acyl substitution reaction where water is eliminated.

Intramolecular Cyclization (Dehydration): The second step involves an intramolecular nucleophilic attack by the newly formed amide nitrogen onto the remaining carboxylic acid carbonyl group. This cyclization event, typically promoted by heat, results in the formation of a five-membered tetrahedral intermediate. Subsequent elimination of a water molecule from this intermediate yields the stable pyrrolidine-2,5-dione (succinimide) ring nih.govresearchgate.net.

This direct condensation is a fundamental method for imide synthesis. The reaction is driven to completion by the removal of water, often through azeotropic distillation or by heating the reaction mixture to temperatures sufficient for dehydration mdpi.com.

Stereochemical Considerations in the Synthesis of this compound

The structure of this compound features a stereocenter at the C3 position of the pyrrolidine (B122466) ring, where the anilino group is attached. Consequently, the compound can exist as a pair of enantiomers, (R)-3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione and (S)-3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione.

When the synthesis starts from achiral precursors, such as 2-anilinosuccinic acid and 3-chloroaniline, the product obtained is typically a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. This is because the formation of the chiral center does not occur under the influence of any chiral agent, making the formation of both enantiomers equally probable. Similar syntheses of related 3-substituted pyrrolidine-2,5-diones have been reported to yield racemic products mdpi.com.

The racemization of succinimide intermediates is a known phenomenon, particularly under conditions that facilitate the formation of an enol or enolate at the α-carbon (C3), which temporarily destroys the chirality at that center nih.gov.

Achieving an enantiomerically pure or enriched product would necessitate a stereoselective synthetic strategy. While specific methods for this exact molecule are not detailed, general approaches for the asymmetric synthesis of chiral succinimides could theoretically be applied. These include:

Asymmetric Hydrogenation: Using a chiral catalyst to hydrogenate a corresponding 3-anilino-N-(3-chlorophenyl)maleimide precursor could stereoselectively form one enantiomer over the other nih.gov.

Chiral Catalysis: Employing a chiral catalyst in a Michael addition reaction (discussed below) could also induce enantioselectivity nih.govrsc.org.

Resolution: Separating the enantiomers from the racemic mixture using techniques such as chiral chromatography or reaction with a chiral resolving agent.

Alternative Synthetic Routes and Their Theoretical Advantages/Disadvantages for this compound

Beyond the direct condensation approach, other synthetic strategies can be envisaged for the preparation of this compound. A prominent alternative is the aza-Michael addition reaction.

Route 1: Condensation of 2-Anilinosuccinic Anhydride with 3-Chloroaniline

This route is a variation of the mechanism described in 2.3.1. It involves the pre-formation of 2-anilinosuccinic anhydride from 2-anilinosuccinic acid. This anhydride is then reacted with 3-chloroaniline. The anhydride is more reactive towards nucleophiles than the dicarboxylic acid, which can lead to milder reaction conditions. The reaction proceeds via the opening of the anhydride ring by the amine to form the amic acid intermediate, followed by cyclodehydration to the final succinimide mdpi.com.

Route 2: Aza-Michael Addition of Aniline to N-(3-chlorophenyl)maleimide

This is a highly efficient and widely used method for synthesizing 3-aminopyrrolidine-2,5-dione (B1193966) derivatives researchgate.net. The synthesis involves two steps:

Synthesis of the Maleimide: N-(3-chlorophenyl)maleimide is first prepared by reacting maleic anhydride with 3-chloroaniline, followed by dehydration to form the imide ring.

Michael Addition: Aniline is then added to the N-(3-chlorophenyl)maleimide. This is a conjugate addition (aza-Michael reaction) where the nucleophilic aniline attacks one of the carbon atoms of the maleimide double bond scielo.brvectorlabs.comcmu.edu. This directly forms the desired this compound skeleton.

The following table provides a comparative analysis of these synthetic routes.

| Synthetic Route | Description | Theoretical Advantages | Theoretical Disadvantages |

|---|---|---|---|

| Condensation of 2-Anilinosuccinic Acid | Direct reaction of 2-anilinosuccinic acid with 3-chloroaniline. | - Atom economical.

| - May require high temperatures for dehydration.

|

| Condensation of 2-Anilinosuccinic Anhydride | Reaction of a pre-formed 2-anilinosuccinic anhydride with 3-chloroaniline. | - Higher reactivity of the anhydride may allow for milder conditions.

| - Adds an extra step for anhydride formation.

|

| Aza-Michael Addition | Addition of aniline to a pre-formed N-(3-chlorophenyl)maleimide. | - Generally high yields.

| - Requires synthesis of the N-substituted maleimide precursor.

|

Advanced Spectroscopic and Analytical Characterization Techniques in the Context of 3 Anilino 1 3 Chlorophenyl Pyrrolidine 2,5 Dione Research

Elucidation of Molecular Structure through Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine-2,5-dione ring and the two aromatic rings. The methine proton (CH) at the 3-position and the diastereotopic methylene (B1212753) protons (CH₂) at the 4-position of the succinimide (B58015) ring typically appear as a characteristic set of multiplets due to spin-spin coupling. The aromatic protons of the 3-chlorophenyl and anilino groups would resonate in the downfield region (typically 7-8 ppm).

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include those for the two carbonyl carbons (C=O) of the dione (B5365651) ring, which are expected in the highly deshielded region (around 175-178 ppm). The various aromatic carbons and the aliphatic carbons of the succinimide ring would also show distinct chemical shifts.

2D NMR Spectroscopy: To resolve ambiguities and definitively assign the structure, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. jst-ud.vn

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that bear protons.

HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between different fragments of the molecule, such as linking the aromatic rings to the central pyrrolidine-2,5-dione core. jst-ud.vn For instance, HMBC can show correlations from the N-H proton of the anilino group to carbons within the succinimide ring.

Solid-state NMR could be employed to study the compound in its solid form, providing insights into polymorphism and the molecular conformation in the crystal lattice, which may differ from its conformation in solution.

Expected ¹H and ¹³C NMR Chemical Shifts The following data is representative for the core structure and functional groups. Actual values may vary based on solvent and experimental conditions.

Fictional data.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidine (B122466) CH | 4.0 - 4.2 (dd) | 40 - 42 |

| Pyrrolidine CH₂ | 2.8 - 3.4 (m) | 37 - 39 |

| Anilino NH | 5.0 - 6.0 (br s) | N/A |

| Aromatic CHs | 6.8 - 7.6 (m) | 115 - 140 |

Application of High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound and assessing its purity. jst-ud.vn For this compound, HRMS provides an extremely accurate mass measurement of the molecular ion.

The molecular formula of the target compound is C₁₆H₁₃ClN₂O₂. nih.gov HRMS techniques, such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, can measure the mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) to within a few parts per million (ppm) of its theoretical value. This high accuracy allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential structures with the same nominal mass. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.

Furthermore, HRMS is highly sensitive for detecting impurities. nih.govresearchgate.net When coupled with a liquid chromatography system (LC-HRMS), it can separate and identify trace amounts of starting materials, by-products, or degradation products, providing a comprehensive purity profile of the sample.

Expected HRMS Data Calculated for the molecular formula C₁₆H₁₃ClN₂O₂.

Fictional data.

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M]⁺ (³⁵Cl) | 300.0666 |

| [M+H]⁺ (³⁵Cl) | 301.0744 |

| [M+Na]⁺ (³⁵Cl) | 323.0563 |

| [M]⁺ (³⁷Cl) | 302.0636 |

| [M+H]⁺ (³⁷Cl) | 303.0714 |

X-ray Crystallography for Crystalline Structure Determination of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can precisely calculate bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure analysis would reveal:

The precise conformation of the five-membered pyrrolidine-2,5-dione ring. Such rings are often nearly planar or adopt a slight envelope conformation. researchgate.netnih.gov

The relative orientation of the 3-chlorophenyl and anilino substituents. The dihedral angle between the plane of the succinimide ring and the planes of the two aromatic rings would be determined. nih.govnih.gov

Intermolecular interactions in the crystal lattice, such as hydrogen bonds (e.g., involving the anilino N-H and a carbonyl oxygen) and π-π stacking, which govern the crystal packing. nih.gov

This information is vital for understanding structure-property relationships and for computational modeling studies. While the specific crystal structure for this exact compound is not publicly available, data from analogous N-aryl succinimides provide insight into expected structural features. nih.gov

Representative Crystallographic Data for an N-Aryl Succinimide Derivative The following data is hypothetical and based on published structures of similar compounds. nih.govnih.gov

Fictional data.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.43 |

| b (Å) | 7.66 |

| c (Å) | 10.12 |

| β (°) | 98.69 |

| Volume (ų) | 875.2 |

Vibrational Spectroscopy (Infrared (IR), Raman) for Functional Group Analysis and Conformational Studies of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. nih.gov These techniques are complementary and essential for confirming the presence of key structural motifs in this compound. rdd.edu.iqresearchgate.net

Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly useful for identifying polar functional groups. The IR spectrum of the target compound is expected to show several characteristic absorption bands:

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the N-H bond of the secondary amine (anilino group).

Aromatic C-H Stretch: Multiple weak to sharp bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ for the CH and CH₂ groups of the succinimide ring.

C=O Stretch (Imide): Two strong absorption bands are characteristic of the succinimide ring. An asymmetric stretching band typically appears around 1770-1790 cm⁻¹ and a symmetric stretching band appears around 1700-1720 cm⁻¹. nih.gov

C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. It would provide complementary information, particularly for the aromatic ring vibrations and the carbon skeleton, aiding in a complete vibrational analysis. nih.govnih.gov

Key Expected IR Absorption Bands Based on characteristic frequencies for the functional groups present. biomedscidirect.comresearchgate.netieeesem.com

Fictional data.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (Anilino) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Weak-Medium |

| C=O Asymmetric Stretch (Imide) | 1770 - 1790 | Strong |

| C=O Symmetric Stretch (Imide) | 1700 - 1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Chromatographic Methods (High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS)) for Purity Analysis and Reaction Monitoring in Research Settings

Chromatographic techniques are indispensable for separating components of a mixture, making them ideal for assessing the purity of synthesized compounds and for monitoring the progress of a chemical reaction. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for analyzing the purity of non-volatile compounds like this compound. nih.gov A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or TFA) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net Detection is commonly performed using a UV-Vis detector, as the aromatic rings in the molecule will absorb UV light strongly. A purity assessment is made by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC can also be used to monitor a synthesis reaction by taking aliquots over time to observe the consumption of starting materials and the formation of the product. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While highly effective for volatile compounds, its application to molecules like this compound may require careful consideration of the compound's thermal stability. If the compound is not sufficiently volatile or is prone to degradation at the high temperatures of the GC inlet, derivatization may be necessary. When applicable, GC-MS provides excellent separation and delivers mass spectra for each component, aiding in the identification of impurities. researchgate.net

Typical HPLC Conditions for Purity Analysis Representative conditions for a compound of this class.

Fictional data.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Studies of 3 Anilino 1 3 Chlorophenyl Pyrrolidine 2,5 Dione

Quantum Chemical Calculations (Density Functional Theory (DFT), ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic behavior of 3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electron distribution and energy levels within the molecule, offering profound insights into its stability and chemical reactivity. DFT methods, such as B3LYP, are often used for their balance of computational cost and accuracy in describing the electronic properties of organic molecules.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich anilino group, while the LUMO would likely be distributed across the electron-deficient pyrrolidine-2,5-dione ring and the chlorophenyl substituent.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound Calculated at the B3LYP/6-311G* level of theory.*

| Parameter | Energy (eV) | Interpretation |

|---|---|---|

| HOMO Energy (EHOMO) | -6.25 | Indicates electron-donating capability. |

| LUMO Energy (ELUMO) | -1.85 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.40 | Reflects chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution in a molecule, plotted on its electron density surface. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential values: red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the two carbonyl groups in the pyrrolidine-2,5-dione ring due to their high electronegativity and lone pairs of electrons. These sites are the primary centers for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): Located around the hydrogen atom of the anilino N-H group, making it a potential hydrogen bond donor site. The aromatic protons would also exhibit some positive potential.

Neutral/Intermediate Potential (Green): Spread across the carbon frameworks of the phenyl rings.

This detailed mapping of the electrostatic landscape is crucial for predicting intermolecular interactions and the molecule's binding behavior with biological targets.

The this compound molecule contains a succinimide (B58015) (pyrrolidine-2,5-dione) core. While the succinimide ring itself is not aromatic, the presence of the anilino substituent at the 3-position introduces the possibility of keto-enol tautomerism. Prototropic tautomerism involves the migration of a proton, and in this system, the hydrogen atom on the anilino nitrogen or the alpha-carbon could potentially shift. jst-ud.vn

The primary tautomeric equilibrium to consider would be between the amide form (the standard structure) and its enol tautomer, where the proton from the anilino nitrogen migrates to one of the adjacent carbonyl oxygens, forming a hydroxyl group and a carbon-nitrogen double bond.

Computational studies can quantify the relative energies of these tautomers. By calculating the Gibbs free energy of each form, the position of the tautomeric equilibrium can be predicted. For most succinimide derivatives, the keto (amide) form is significantly more stable. jst-ud.vn DFT calculations would likely confirm that the keto tautomer of this compound is the predominant species under normal conditions, as the amide resonance provides substantial stabilization.

Conformational Analysis and Molecular Dynamics (MD) Simulations of this compound

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes (conformers) a molecule can adopt and its dynamic behavior over time.

The conformational flexibility of this compound arises primarily from the rotation around several single bonds:

The bond connecting the 3-chlorophenyl ring to the nitrogen atom of the pyrrolidine (B122466) ring (N-Caryl).

The bond connecting the anilino group to the carbon at the 3-position of the pyrrolidine ring (C-Nanilino).

The bond between the anilino nitrogen and its attached phenyl ring.

While conformational analysis identifies stable states, Molecular Dynamics (MD) simulations provide insight into the molecule's dynamic behavior. MD simulations model the movement of atoms over time by solving Newton's equations of motion, offering a view of molecular vibrations, rotations, and conformational transitions. An MD simulation of this compound, typically performed in a simulated solvent environment, would reveal how the molecule explores its conformational space and the timescale of these changes. researchgate.net

Furthermore, the energy barriers for rotation around the key single bonds can be calculated from the PES scans. These rotational barriers determine the rate of interconversion between different conformers. A high rotational barrier indicates that the conformers are stable and interconvert slowly, while a low barrier suggests rapid interconversion.

Table 2: Hypothetical Rotational Energy Barriers for Key Dihedral Angles Illustrative values derived from computational analysis.

| Bond (Defining Dihedral Angle) | Calculated Rotational Barrier (kcal/mol) | Implication |

|---|---|---|

| Pyrrolidine N1 — C(chlorophenyl) | 5 - 8 | Relatively hindered rotation, defining specific stable orientations of the chlorophenyl ring. |

| Pyrrolidine C3 — N(anilino) | 3 - 5 | Moderate flexibility, allowing the anilino group to adopt various positions. |

Molecular Docking and Ligand-Receptor Interaction Modeling (Purely Theoretical Investigations of Interaction Hotspots)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations are instrumental in hypothesizing its interaction with biological targets, thereby suggesting potential mechanisms of action.

Theoretical investigations into the binding pockets and interaction modes of this compound are crucial for understanding its potential pharmacological effects. While direct studies on this specific compound are not extensively available in the public domain, the methodology can be inferred from studies on analogous pyrrolidinedione derivatives.

Computational simulations have been successfully employed to identify potential inhibitors for various biological targets by docking libraries of compounds into their active sites. For instance, studies on similar pyrrolidinedione scaffolds have utilized molecular docking to identify candidate inhibitors of enzymes like cyclin-dependent kinase 5 (Cdk5), which is implicated in neurodegenerative diseases nih.gov. In a typical workflow, a high-resolution crystal structure of the target protein is obtained from a repository such as the Protein Data Bank. The binding site is then defined, often based on the location of a co-crystallized native ligand.

For this compound, a hypothetical docking study would involve preparing the 3D structure of the molecule and the target receptor. The docking algorithm would then explore a multitude of possible conformations and orientations of the ligand within the binding pocket, each scored based on a force field that approximates the binding affinity. The results would reveal the most probable binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues of the receptor. For example, the anilino group could serve as a hydrogen bond donor or acceptor, while the chlorophenyl and phenyl rings could engage in hydrophobic and aromatic interactions.

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Residue Type |

|---|---|---|

| Anilino NH | Hydrogen Bond Donor | Asp, Glu, Ser, Thr |

| Pyrrolidine-2,5-dione Carbonyls | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Thr |

| 3-chlorophenyl Ring | Hydrophobic/Aromatic | Phe, Tyr, Trp, Leu, Val |

| Anilino Phenyl Ring | Hydrophobic/Aromatic | Phe, Tyr, Trp, Leu, Val |

Molecular dynamics (MD) simulations provide a more dynamic picture of ligand-receptor interactions, but their accuracy is heavily dependent on the quality of the force field used. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles. While general force fields like AMBER and CHARMM are widely used, they may not have accurate parameters for novel chemical moieties present in compounds like this compound.

The process of force field parameterization for a novel molecule typically involves several steps. Initially, the molecule's geometry is optimized using quantum mechanical (QM) calculations. Then, QM calculations are used to derive key parameters such as bond lengths, angles, dihedral angles, and partial atomic charges. For instance, the restrained electrostatic potential (RESP) fitting approach is commonly used to obtain charges that accurately reproduce the QM electrostatic potential nih.gov.

The newly derived parameters are then validated by performing MD simulations of the molecule in a simple environment, such as in a box of water, and comparing the simulated properties with experimental data or high-level QM calculations. This ensures that the force field can accurately reproduce the conformational preferences and intermolecular interactions of the molecule. The development of accurate force field parameters is a critical step that underpins the reliability of more complex simulations, such as those of the ligand bound to its receptor. General toolkits and methodologies have been developed to facilitate the parameterization of new molecules for widely used force fields nih.govuiuc.edu.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Based on Structural Features of this compound (Theoretical, Non-Biological Correlations)

QSAR and pharmacophore modeling are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of untested compounds and for guiding the design of new, more potent analogs.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors. For a series of analogs of this compound, a wide array of descriptors would be calculated.

Relevant descriptors for this class of compounds might include:

LogP: A measure of lipophilicity, which is crucial for crossing biological membranes.

Molecular Weight (MW): A simple descriptor related to the size of the molecule.

Topological Polar Surface Area (TPSA): A descriptor that correlates with hydrogen bonding capacity and membrane permeability.

HOMO and LUMO energies: Quantum mechanical descriptors related to the molecule's reactivity.

Once a diverse set of descriptors is calculated for a series of compounds with known activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to identify the subset of descriptors that best correlates with the observed activity. This process helps in identifying the key structural features that are important for the activity of the compounds. For instance, in related pyrrolidine-2,5-dione series, it has been observed that the nature of the substituent at the 3-position of the pyrrolidine ring significantly influences anticonvulsant activity nih.gov.

With a validated QSAR equation in hand, it is possible to predict the activity of novel, yet-to-be-synthesized derivatives of this compound. This predictive power is a cornerstone of modern drug discovery, as it allows for the prioritization of synthetic efforts towards the most promising candidates.

Structure Activity Relationship Sar Investigations and Derivatization Strategies for 3 Anilino 1 3 Chlorophenyl Pyrrolidine 2,5 Dione

Design Principles for Structural Modifications of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione core serves as a versatile template for structural modifications aimed at enhancing anticonvulsant efficacy. The design principles for these modifications are guided by the need to optimize the compound's interaction with its biological targets, improve its pharmacokinetic profile, and minimize off-target effects. Key areas of structural exploration include the anilino moiety at the 3-position, the chlorophenyl substituent at the N1-position, and the succinimide (B58015) ring itself.

Systematic Substitution at the 3-position (Anilino Moiety Modifications)

The anilino moiety at the 3-position of the pyrrolidine-2,5-dione ring is a critical determinant of anticonvulsant activity. Systematic substitutions on the aniline (B41778) ring have revealed that both the nature and position of the substituent significantly influence the pharmacological profile of the resulting derivatives.

Research has shown that the introduction of electron-withdrawing or electron-donating groups on the phenyl ring of the anilino moiety can modulate the compound's potency. For instance, studies on related 3-aminopyrrolidine-2,5-dione (B1193966) derivatives have demonstrated that substitutions on the phenylamino (B1219803) group can lead to compounds with broad-spectrum anticonvulsant activity. A particularly noteworthy finding is that a chlorine atom at the para-position of the phenylamino ring can result in a compound with significant antiseizure activity across various models, including those for pharmacoresistant seizures. nih.gov This suggests that halogen substitution on the anilino ring is a favorable modification.

The following table summarizes the impact of substitutions on the anilino moiety on anticonvulsant activity, based on findings from related compounds:

| Substitution on Anilino Ring | Observed Effect on Anticonvulsant Activity | Reference Compound(s) |

| 4-chloro | Enhanced antiseizure activity in multiple seizure models | 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione |

| Unsubstituted Phenyl | Exhibited antiseizure activity | 3-(phenylamino)pyrrolidine-2,5-dione |

| Benzyl | Exhibited antiseizure activity | 3-(benzylamino)pyrrolidine-2,5-dione |

These findings underscore the importance of exploring a diverse range of substituents on the anilino ring to fine-tune the anticonvulsant properties of 3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione.

Variations on the N1-substituent (Chlorophenyl Moiety Modifications)

Studies on related N-aryl succinimide derivatives have highlighted the significance of the substitution pattern on the N-phenyl ring for anticonvulsant activity. The position of the chlorine atom on the phenyl ring can impact the compound's efficacy. While direct SAR studies on the N1-(3-chlorophenyl) group of the title compound are limited, research on analogous structures provides valuable insights. For example, in a series of 3-(chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides, the position of the chlorine atom on the phenyl ring at the 3-position of the succinimide ring was found to be critical for activity. nih.gov This suggests that the position of the chlorine atom on the N1-phenyl ring is likely to be an important factor for the anticonvulsant profile of this compound.

Further exploration of the N1-substituent could involve:

Positional Isomers: Investigating the effect of moving the chlorine atom to the ortho- or para-positions of the phenyl ring.

Alternative Halogen Substitution: Replacing the chlorine atom with other halogens such as fluorine or bromine to modulate electronic and steric properties.

Introduction of Other Functional Groups: Incorporating small alkyl or alkoxy groups on the phenyl ring to alter lipophilicity and potential metabolic pathways.

Modifications to the Succinimide Ring Itself

While substitutions at the 3- and N1-positions are the most common strategies, modifications to the succinimide ring itself represent a more fundamental approach to derivatization. These modifications can involve altering the ring size, introducing heteroatoms, or creating bioisosteric replacements to improve physicochemical and pharmacological properties.

One approach is the bioisosteric replacement of the succinimide ring with other five- or six-membered heterocyclic systems known to possess anticonvulsant activity. For example, hydantoins and oxazolidinediones are structurally related to succinimides and have been successfully employed as anticonvulsant pharmacophores. nih.govmdpi.com Replacing the pyrrolidine-2,5-dione core could lead to novel chemical entities with different receptor binding profiles and improved drug-like properties.

Another strategy involves the synthesis of spiro-succinimide derivatives , where one of the carbon atoms of the succinimide ring is part of another ring system. This approach can introduce conformational constraints and explore new chemical space, potentially leading to enhanced activity and selectivity. nih.gov

Furthermore, ring-opening of the succinimide to the corresponding succinamic acid derivatives can be explored. While this would significantly alter the chemical nature of the compound, it could lead to derivatives with different mechanisms of action or improved solubility profiles.

Synthetic Methodologies for Derivatives of this compound

The synthesis of derivatives of this compound relies on a variety of organic reactions that allow for the systematic introduction of structural modifications. The choice of synthetic methodology is crucial for achieving the desired derivatives in good yields and with high purity.

A common synthetic route to 3-aminopyrrolidine-2,5-dione derivatives involves the aza-Michael addition of an amine to a maleimide (B117702) precursor. nih.gov For the synthesis of this compound and its derivatives, this would typically involve the reaction of N-(3-chlorophenyl)maleimide with the appropriately substituted aniline.

The general synthetic scheme is as follows:

This reaction can be carried out under various conditions, including solvent-based reactions and mechanochemical methods, which offer a more environmentally friendly alternative. nih.gov

Parallel Synthesis and Combinatorial Chemistry Approaches

To efficiently explore the vast chemical space around the this compound scaffold, parallel synthesis and combinatorial chemistry techniques are invaluable. These approaches allow for the rapid generation of large libraries of related compounds, which can then be screened for anticonvulsant activity. mdpi.com

In a parallel synthesis approach, a common intermediate, such as N-(3-chlorophenyl)maleimide, can be reacted with a diverse set of anilines in a multi-well plate format. This allows for the simultaneous synthesis of numerous derivatives, each in its own reaction vessel. The resulting library of compounds can then be subjected to high-throughput screening to identify promising candidates for further development.

Combinatorial chemistry can be employed to create even larger and more diverse libraries by systematically varying multiple points of the molecule simultaneously. For example, a library could be generated by reacting a set of N-substituted maleimides with a set of anilines, thereby exploring modifications at both the N1- and 3-positions of the pyrrolidine-2,5-dione ring in a single experiment. nih.gov

Regioselectivity and Stereoselectivity in Derivatization Reactions

When introducing multiple substituents or when chiral centers are present, the regioselectivity and stereoselectivity of the derivatization reactions become critical considerations.

Regioselectivity refers to the preferential reaction at one site over another. In the context of derivatizing the anilino or chlorophenyl rings, the position of newly introduced substituents can be controlled by the choice of reagents and reaction conditions. For example, electrophilic aromatic substitution reactions on the aniline ring will be directed by the activating and ortho-, para-directing nature of the amino group.

Stereoselectivity is crucial when a chiral center is introduced or modified. The 3-position of the pyrrolidine-2,5-dione ring in this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure derivatives is often desirable, as different enantiomers can exhibit different pharmacological activities and toxicities.

Stereoselective synthetic methods, such as asymmetric catalysis, can be employed to control the stereochemistry at the 3-position. mdpi.com For example, the use of chiral catalysts in the aza-Michael addition reaction can favor the formation of one enantiomer over the other. The stereochemical outcome of such reactions is a critical aspect of the drug design and development process. nih.gov

Theoretical Impact of Structural Variations on Electronic and Steric Properties of this compound Analogs

The pharmacological profile of this compound is intrinsically linked to its three-dimensional structure and electronic configuration. Variations in its chemical architecture can profoundly influence these properties, thereby altering its interaction with biological targets. Theoretical studies on analogous heterocyclic compounds demonstrate that modifications to substituent groups and core ring structures can modulate molecular geometry, electronic distribution, and reactivity. mdpi.commdpi.com

Structural modifications on the this compound scaffold can be systematically analyzed by considering three primary regions: the N-1 substituted 3-chlorophenyl ring, the C-3 substituted anilino ring, and the central pyrrolidine-2,5-dione core.

Electronic Properties: The electronic nature of the molecule is dictated by the interplay of inductive and resonance effects of its constituent parts. The chlorine atom on the N-1 phenyl ring acts as an electron-withdrawing group via induction, influencing the electron density of the entire succinimide system. The anilino moiety at C-3, with its nitrogen lone pair, can donate electron density into its attached phenyl ring.

Theoretical alterations and their predicted electronic impact include:

Substitution on the Phenyl Rings: Introducing electron-donating groups (EDGs) like -OCH₃ or -CH₃ on either the anilino or the 3-chlorophenyl ring would increase electron density and likely raise the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, adding further electron-withdrawing groups (EWGs) such as -NO₂ or -CF₃ would decrease electron density and lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Modification of the Pyrrolidine-2,5-dione Core: Replacing one of the carbonyl oxygens with sulfur (to form a thiosuccinimide) would significantly alter the electronic properties and hydrogen bonding capacity of the core structure.

Steric Properties: The non-planar, puckered nature of the five-membered pyrrolidine (B122466) ring provides a distinct three-dimensional shape that is crucial for molecular recognition. unipa.it This 3D coverage is a key feature of the scaffold. unipa.it

Theoretical alterations and their predicted steric impact include:

Chirality: The C-3 carbon of the pyrrolidine ring is a stereocenter. The spatial orientation of the anilino group (R vs. S configuration) leads to different stereoisomers, which can possess distinct biological profiles due to the enantioselective nature of protein targets. unipa.it

The following table summarizes the theoretical impact of hypothetical structural variations.

| Modification Site | Substituent Type | Predicted Electronic Impact | Predicted Steric Impact |

|---|---|---|---|

| Anilino Phenyl Ring | Electron-Donating Group (e.g., -OCH₃) | Increases electron density on the ring; may affect pKa of the aniline nitrogen. | Size-dependent; ortho-substitution may force ring rotation. |

| Anilino Phenyl Ring | Electron-Withdrawing Group (e.g., -NO₂) | Decreases electron density on the ring; enhances acidity of the N-H proton. | Size-dependent; can influence intermolecular interactions like dipole-dipole forces. |

| N-1 Phenyl Ring | Additional Halogen (e.g., -F, -Br) | Modifies the overall electron-withdrawing nature and dipole moment of the substituent. | Minimal steric change for -F; increasing bulk for -Br, -I. May introduce potential for halogen bonding. |

| Pyrrolidine-2,5-dione Core | Alkylation at C-3 | Removes the N-H hydrogen bond donor capability of the anilino group. | Introduces a new substituent, altering the local shape at the C-3 position. |

Establishment of SAR Models based on Theoretical or Mechanistic Correlations

To systematically understand the relationship between the chemical structure of this compound analogs and their biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be established. researchgate.net These computational models create a mathematical correlation between the chemical properties of a series of compounds and their measured biological activities. nih.gov By quantifying the effects of various structural, electronic, and physicochemical properties, QSAR provides a robust framework for rational drug design and the prediction of activity for novel compounds. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each analog and then using statistical methods, such as multiple linear regression (MLR), to build an equation that relates these descriptors to the observed activity. researchgate.net The predictive power of the resulting model is rigorously assessed through internal and external validation techniques. nih.govnih.gov

Analysis of the this compound scaffold and related active compounds allows for the identification of several key structural features, or pharmacophores, that are likely essential for molecular recognition and biological activity. mdpi.commdpi.com These features represent potential interaction points with a biological target.

The crucial pharmacophoric elements include:

Hydrogen Bond Acceptors: The two carbonyl oxygens of the pyrrolidine-2,5-dione ring are strong hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group of the anilino substituent serves as a key hydrogen bond donor.

Aromatic/Hydrophobic Regions: Both the 3-chlorophenyl ring at the N-1 position and the anilino-phenyl ring at the C-3 position constitute significant hydrophobic regions capable of engaging in van der Waals or π-π stacking interactions with a receptor.

Halogen Atom: The chlorine atom on the N-1 phenyl ring can participate in specific interactions, including hydrophobic and potentially halogen bonding, which can contribute to binding affinity and selectivity. mdpi.com

3D Scaffold: The defined stereochemistry and non-planar conformation of the central pyrrolidine ring dictate the precise spatial arrangement of the other pharmacophoric features, which is critical for optimal receptor fit. unipa.it

The table below outlines these key features and their potential roles in theoretical interactions.

| Structural Feature | Potential Theoretical Interaction | Importance in SAR |

|---|---|---|

| Pyrrolidine-2,5-dione Carbonyls | Hydrogen Bonding (Acceptor) | Essential for anchoring the molecule within a binding site. |

| Anilino N-H Group | Hydrogen Bonding (Donor) | Provides directional interaction critical for affinity and specificity. |

| Anilino Phenyl Ring | π-π Stacking, Hydrophobic Interaction | Contributes to binding affinity through non-polar interactions. |

| 3-Chlorophenyl Ring | Hydrophobic Interaction, Halogen Bonding | Influences binding and may confer selectivity. Electron-withdrawing nature affects the core. mdpi.com |

| C-3 Stereocenter | Defines 3D orientation of substituents | Crucial for enantioselective recognition by chiral biological targets. unipa.it |

Building upon the identified key features, predictive QSAR models can be developed to forecast the biological activity of novel, yet-to-be-synthesized derivatives of this compound. These models are based on calculated molecular descriptors that quantify the structural, electronic, and physicochemical properties of the molecules.

Commonly used approaches include 2D-QSAR, which uses descriptors derived from the 2D representation of the molecule, and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the 3D shape and electronic fields of the molecules. nih.gov

The development of such a model would involve:

Descriptor Calculation: A wide range of descriptors would be calculated for a training set of known analogs.

Model Generation: Statistical methods are used to generate an equation linking a subset of these descriptors to activity. For instance, a CoMFA model would generate steric and electrostatic contour maps, highlighting regions where changes in molecular shape or charge would favorably or unfavorably impact activity. nih.gov

Validation: The model's statistical significance and predictive power are thoroughly validated to ensure its reliability. mdpi.com

Once a validated model is established, it serves as a powerful in silico tool. Designers can propose novel structures, calculate their descriptors, and use the model to predict their activity before committing to chemical synthesis. This approach streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

The table below lists typical descriptors that would be considered for building a predictive QSAR model for this class of compounds.

| Descriptor Class | Example Descriptors | Property Quantified |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Reactivity, Polarity, Electrostatic interaction potential |

| Steric / 3D | Molecular Volume, Surface Area, Ovality, Sterimol parameters | Molecular size and shape, potential for steric clash |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, ability to cross cell membranes |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and complexity |

Mechanistic Studies and Theoretical Applications of 3 Anilino 1 3 Chlorophenyl Pyrrolidine 2,5 Dione in Chemical Research

Investigations into Potential Reaction Mechanisms Involving 3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione (e.g., as a Catalyst, Ligand, or Reactant in a Theoretical Process)

The unique electronic and steric features of this compound make it an intriguing candidate for mechanistic investigation. Its structure suggests several potential roles in chemical reactions.

As a Potential Organocatalyst: The pyrrolidine (B122466) ring is a core component of well-known organocatalysts (e.g., proline). The anilino group's nitrogen atom, with its lone pair of electrons, could participate in hydrogen bonding or act as a Lewis base. In a hypothetical asymmetric Michael addition, the compound could serve as a bifunctional catalyst. The N-H of the aniline (B41778) could activate an electrophile through hydrogen bonding, while the succinimide (B58015) core provides a rigid scaffold to control the stereochemical outcome.

As a Ligand in Transition Metal Catalysis: The dicarbonyl group of the succinimide ring and the nitrogen atom of the aniline moiety present potential coordination sites for transition metals. As a bidentate or even tridentate ligand, it could form stable complexes with metals like palladium, copper, or rhodium. The electronic properties of such a complex would be modulated by the electron-withdrawing 3-chlorophenyl group on the imide nitrogen, potentially influencing the catalytic activity and selectivity in cross-coupling or hydrogenation reactions.

As a Reactant in a Theoretical Process: The compound possesses multiple reactive sites. The aniline ring is susceptible to electrophilic aromatic substitution, while the N-H bond can undergo various coupling reactions. The succinimide ring can be opened via hydrolysis or aminolysis under specific conditions. A theoretical multi-component reaction could utilize the compound as a key building block, where its distinct reactive sites are addressed sequentially or in a one-pot process to build molecular complexity. For instance, a Knoevenagel condensation could theoretically occur at the C-3 position's α-proton under basic conditions, followed by an intramolecular cyclization.

| Functional Group | Potential Role | Theoretical Reaction Type | Modulating Factor |

|---|---|---|---|

| Anilino N-H | Hydrogen Bond Donor / Nucleophile | Organocatalysis / N-Arylation | Steric hindrance from succinimide ring |

| Succinimide Carbonyls | Lewis Base / Metal Coordination Site | Ligand Formation / Nucleophilic Addition | Ring strain and planarity |

| 3-Chlorophenyl Group | Electronic Modifier | Palladium-catalyzed Cross-Coupling | Electron-withdrawing nature of chlorine |

| C-3 Methine Proton | Pro-nucleophile | Enolate formation / Michael Addition | Acidity influenced by adjacent carbonyls |

Theoretical Role of this compound in Advanced Material Science Research (e.g., Polymer Precursors, Supramolecular Assemblies)

The structural rigidity and functional handles of this compound suggest its potential utility as a monomer or building block in materials science.

Polymer Precursors: The compound could be theoretically developed into a monomer for polymerization. For instance, chemical modification to introduce polymerizable groups (e.g., vinyl, ethynyl, or additional amino groups) onto the phenyl rings could transform it into a building block for advanced polymers. nih.gov Polymers incorporating this succinimide derivative could exhibit high thermal stability and specific optical properties. rsc.org The rigid, planar nature of the pyrrolidine-2,5-dione core could lead to polymers with restricted chain mobility and high glass transition temperatures. The presence of the polar anilino and carbonyl groups would likely enhance intermolecular interactions, potentially leading to materials with high tensile strength.

Supramolecular Assemblies: The molecule is well-suited for forming ordered, non-covalent structures. The anilino N-H group and the two carbonyl oxygen atoms are prime sites for hydrogen bonding. These interactions could direct the self-assembly of the molecules into one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. nih.gov Furthermore, the three aromatic rings (aniline and chlorophenyl) could participate in π-π stacking interactions, which would further stabilize the resulting supramolecular architecture. nih.gov The interplay between hydrogen bonding and π-π stacking could be tuned by solvent choice or temperature, allowing for the controlled formation of different polymorphs or assemblies with distinct properties.

Advanced Chemical Applications and Methodological Development Utilizing this compound as a Model Compound

In the development of new synthetic methodologies and in medicinal chemistry, structurally well-defined molecules serve as crucial model compounds. Derivatives of pyrrolidine-2,5-dione have been extensively studied for their biological activities, including anticonvulsant and antinociceptive properties. mdpi.commdpi.comresearchgate.net

This compound can serve as an ideal scaffold for developing and validating new synthetic reactions. For example, a new C-H activation methodology could be tested on the various C-H bonds of its three aromatic rings, allowing for a direct comparison of reactivity and selectivity.

In medicinal chemistry, it could act as a parent compound for structure-activity relationship (SAR) studies. By systematically modifying each part of the molecule—the substituent on the aniline ring, the position of the chlorine on the N-phenyl ring, or the substituent at the C-3 position—researchers can probe the structural requirements for a desired biological effect. nih.gov This systematic approach is fundamental to rational drug design.

| Modification Site | Example Modification | Potential Property to Investigate | Rationale |

|---|---|---|---|

| Aniline Ring | Add methoxy (B1213986) or nitro group | Receptor Binding Affinity | Probe electronic effects (donor vs. acceptor) |

| N-Phenyl Ring | Move chlorine to ortho or para position | Pharmacokinetic Profile | Evaluate impact of isomerism on metabolism |

| Pyrrolidine C-3 Position | Replace aniline with alkyl or other aryl groups | Target Selectivity | Assess importance of the aniline moiety for activity |

| Succinimide Ring | Replace one carbonyl with a methylene (B1212753) group | Conformational Stability | Determine the role of the dione (B5365651) system |

Photochemical or Electrochemical Behavior of this compound: Theoretical Considerations

The electrochemical and photochemical properties of organic molecules are dictated by their electronic structure. The combination of electron-donating (aniline) and electron-withdrawing (chlorophenyl, dione) groups within a conjugated system suggests that this compound could exhibit interesting redox and photophysical behaviors.

Electrochemical Behavior: From a theoretical standpoint, the compound is expected to be electrochemically active. The aniline moiety is known to undergo oxidation, while carbonyl groups and chlorinated aromatic rings are susceptible to reduction. Cyclic voltammetry would likely reveal an irreversible oxidation wave at a positive potential corresponding to the formation of an anilinyl radical cation. On the reductive side, one or more reduction waves at negative potentials could be expected, corresponding to the acceptance of electrons by the succinimide ring or the chlorophenyl group. beilstein-journals.orgresearchgate.netutexas.edu The precise potentials would be influenced by the solvent and the electronic communication between the different parts of the molecule.

Photochemical Behavior: The aromatic rings and carbonyl groups are chromophores that will absorb UV light. Upon absorption of a photon, the molecule would be promoted to an excited state. mdpi.com Theoretical considerations suggest several possible decay pathways for the excited molecule. Intramolecular charge transfer (ICT) from the electron-rich aniline ring to the electron-deficient succinimide or chlorophenyl moieties is a plausible process, which could lead to fluorescence with a large Stokes shift. Alternatively, photochemical reactions such as electrocyclization, though less likely with simple phenyl rings, or fragmentation could occur. nih.gov The presence of the chlorine atom also introduces the possibility of photochemical C-Cl bond cleavage, leading to radical intermediates.

Future Research Directions and Unexplored Avenues for 3 Anilino 1 3 Chlorophenyl Pyrrolidine 2,5 Dione

Emerging Methodologies for Synthesis and Derivatization

The synthesis of pyrrolidine-2,5-dione derivatives has traditionally involved methods such as the cyclocondensation of substituted succinic acids with primary amines. mdpi.com For instance, related compounds like 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acids have been synthesized by heating (R,S)-2-(3-chlorophenyl)-succinic acid with an amino acid, followed by further reactions to create final amide derivatives. mdpi.comnih.gov While effective, future research should focus on adopting more advanced and efficient synthetic strategies that offer greater control, diversity, and sustainability.

Emerging methodologies in pyrrolidine (B122466) synthesis that could be applied to 3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione and its analogs include organocatalytic approaches, asymmetric azomethine cycloadditions, and intramolecular aza-Michael cyclizations. researchgate.net These methods provide pathways to synthesize chiral pyrrolidines with high enantioselectivity, a crucial aspect given that the biological activity of molecules with stereocenters can be highly dependent on their specific 3D conformation. nih.govresearchgate.net

For derivatization, the core scaffold of this compound offers multiple points for modification. Future work should explore the creation of compound libraries by systematically altering the substituents on both the anilino and the 3-chlorophenyl rings. nih.gov This approach, often referred to as a framework combination approach, involves integrating different pharmacophores onto a single chemical scaffold to generate structural diversity and potentially new biological activities. mdpi.com Techniques like parallel synthesis could be employed to rapidly generate a wide array of derivatives for screening. researchgate.net

| Methodology | Description | Potential Advantage for Target Compound | Reference |

|---|---|---|---|

| Asymmetric Organocatalysis | Uses small organic molecules as catalysts to induce enantioselectivity in reactions. | Enables precise control over the stereochemistry at the C3 position of the pyrrolidine ring. | researchgate.net |

| Intramolecular aza-Michael Cyclization | An alternative method for forming the pyrrolidine ring through an intramolecular addition reaction. | Offers a different and potentially more efficient route to the core scaffold. | researchgate.net |

| Framework Combination Approach | Involves the integration of two or more known pharmacophores onto a single chemical scaffold. | Allows for the creation of hybrid molecules with potentially enhanced or novel biological activities. | mdpi.com |

| Parallel Synthesis | A strategy to synthesize a large number of compounds simultaneously, typically for creating compound libraries. | Facilitates rapid generation of diverse derivatives for high-throughput screening. | researchgate.net |

Advanced Computational Approaches for Deeper Mechanistic and Structural Understanding

In silico methods are indispensable for gaining a profound understanding of a molecule's behavior at an atomic level. For this compound, advanced computational approaches can elucidate its structural properties, predict its reactivity, and model its interactions with biological targets, thereby guiding further experimental work. nih.govresearchgate.net

Density Functional Theory (DFT) can be employed to optimize the molecular geometry of the compound and calculate its electronic properties, such as orbital energies and charge distribution. tandfonline.com This information is fundamental to understanding its stability and reactivity. Furthermore, DFT calculations can model the interaction of the compound with solvent molecules, providing insights into its solubility and hydration properties. tandfonline.com

To explore its potential biological activity, molecular docking simulations can predict the binding modes and affinities of the compound within the active sites of various enzymes or receptors. nih.govresearchgate.net Such studies have been successfully used for other succinimide (B58015) derivatives to corroborate experimental findings from kinetic investigations. nih.gov Beyond static docking, molecular dynamics (MD) simulations can provide a dynamic view of the ligand-protein complex, revealing conformational changes and the stability of key interactions over time, offering a more realistic representation of the biological environment. nih.gov

| Computational Method | Primary Application | Specific Insights for Target Compound | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimization of molecular structure and calculation of electronic properties. | Provides data on bond lengths, angles, charge distribution, and reactivity. Can also model solvation. | tandfonline.com |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a biological target. | Identifies potential protein targets and elucidates key binding interactions (e.g., hydrogen bonds, hydrophobic contacts). | nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Assesses the stability of the compound in a binding pocket and reveals dynamic conformational changes of the protein-ligand complex. | nih.gov |

| Time-Dependent DFT (TD-DFT) | Calculates excited-state properties and predicts spectroscopic behavior. | Helps to understand and interpret UV-Vis absorption and fluorescence emission spectra. | cacrdelhi.com |

Integration with Novel Analytical Technologies

Advancements in analytical chemistry offer powerful tools for the comprehensive characterization of this compound and its future derivatives. Integrating novel analytical technologies will be crucial for ensuring purity, confirming structure, and studying metabolic fate.

For purification and analysis, Ultra-High-Performance Liquid Chromatography (UHPLC), already used for related compounds, coupled with High-Resolution Mass Spectrometry (HRMS) such as Orbitrap or TOF analyzers, represents the state-of-the-art. mdpi.com This combination allows for highly sensitive detection, accurate mass measurements for formula confirmation, and fragmentation analysis for structural elucidation of the parent compound, its impurities, or potential metabolites.

Given the compound's chirality, the development of enantioselective analytical methods is essential. Advanced chiral chromatography techniques, using columns with novel chiral stationary phases, will be necessary to separate and quantify the individual enantiomers, enabling studies into stereospecific synthesis and biological activity.

Furthermore, advanced spectroscopic techniques are vital. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy (e.g., COSY, HSQC, HMBC) will be indispensable for the unambiguous structural assignment of new, more complex derivatives. The application of innovative techniques like femtosecond thermal lens spectroscopy could also be explored for quality assessment and characterization of photophysical properties. peerj.com

Potential for Development of New Chemical Tools or Probes (Theoretical Applications)

Beyond direct therapeutic applications, the this compound scaffold holds theoretical potential for development into sophisticated chemical tools or probes. nih.gov These probes are designed to investigate biological systems, for example, by identifying the cellular targets of a bioactive compound, a process known as target deconvolution.